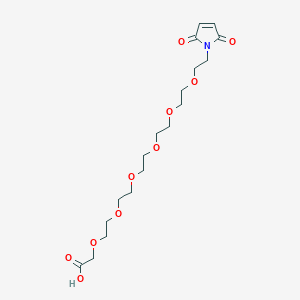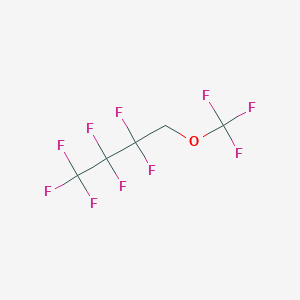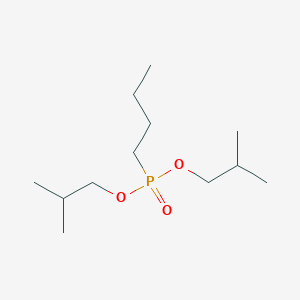
Mal-PEG6-CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG6-CH2COOH typically involves the reaction of maleimide with a PEG chain that has a terminal carboxylic acid group. The reaction is usually carried out under mild conditions to prevent the degradation of the PEG chain. Common reagents used in this synthesis include N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), which facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG6-CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in biomolecules to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Substitution Reactions: Thiol-containing compounds under mild conditions.
Amide Bond Formation: EDC or HATU as activators, typically in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Thioether Bonds: Formed from the reaction with thiol groups.
Amide Bonds: Formed from the reaction with primary amines.
Aplicaciones Científicas De Investigación
Mal-PEG6-CH2COOH is extensively used in scientific research due to its versatility:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the production of functional coatings and materials.
Mecanismo De Acción
The mechanism of action of Mal-PEG6-CH2COOH involves its ability to form stable bonds with other molecules. The maleimide group reacts with thiol groups to form thioether bonds, while the carboxylic acid group can form amide bonds with primary amines. These reactions are crucial for the compound’s role as a linker in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-NH-PEG6-COOH: Contains an Fmoc-protected amine and a terminal carboxylic acid.
Fmoc-NH-PEG6-CH2COOH: Similar structure but with an Fmoc-protected amine.
Uniqueness
Mal-PEG6-CH2COOH is unique due to its maleimide group, which allows for specific and stable conjugation with thiol groups. This property makes it particularly valuable in bioconjugation and drug delivery applications .
Propiedades
Fórmula molecular |
C18H29NO10 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C18H29NO10/c20-16-1-2-17(21)19(16)3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-18(22)23/h1-2H,3-15H2,(H,22,23) |
Clave InChI |
RBBKFNMVMXHLNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)

![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)




![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)

![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)



![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
